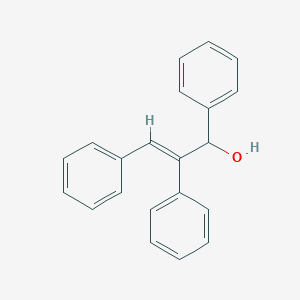
1,2,3-triphenyl-2-propen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-triphenyl-2-propen-1-ol is an organic compound with the molecular formula C21H18O It is characterized by the presence of three phenyl groups attached to a propene backbone, with a hydroxyl group (-OH) at the first carbon position
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-triphenyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form chalcone. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: 1,2,3-triphenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1,2,3-triphenyl-2-propen-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3-triphenyl-2-propen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors .
相似化合物的比较
1,3-Diphenyl-2-propene-1-ol: Similar structure but with two phenyl groups.
1,2,3-Triphenylcyclopropene: A related compound with a cyclopropene ring.
Uniqueness: 1,2,3-triphenyl-2-propen-1-ol is unique due to the presence of three phenyl groups and a hydroxyl group, which confer distinct chemical and biological properties
属性
分子式 |
C21H18O |
|---|---|
分子量 |
286.4g/mol |
IUPAC 名称 |
(E)-1,2,3-triphenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H18O/c22-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16,21-22H/b20-16+ |
InChI 键 |
QMCPCLHQCXJHSB-CAPFRKAQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
手性 SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(C3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















